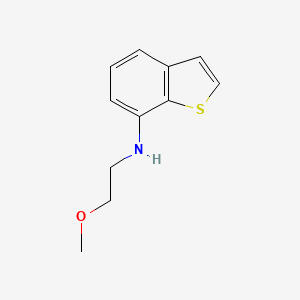

N-(2-Methoxyethyl)-1-benzothiophen-7-amine

Description

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-1-benzothiophen-7-amine |

InChI |

InChI=1S/C11H13NOS/c1-13-7-6-12-10-4-2-3-9-5-8-14-11(9)10/h2-5,8,12H,6-7H2,1H3 |

InChI Key |

KCYCLSBQDXQZEN-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=CC=CC2=C1SC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of N-(2-Methoxyethyl)-1-benzothiophen-7-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(2-Methoxyethyl)-1-benzothiophen-7-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Benzothiophen-7-amine Derivatives

N-(Cyclopropylmethyl)-1-benzothiophen-7-amine

- Molecular Formula : C₁₂H₁₃NS

- Molecular Weight : 203.31 g/mol

- Key Features : Replaces the methoxyethyl group with a cyclopropylmethyl substituent.

- Comparison: The cyclopropylmethyl group introduces steric bulk and reduced polarity compared to the methoxyethyl chain, likely decreasing aqueous solubility.

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

- Molecular Formula : C₁₄H₁₆N₂OS

- Molecular Weight : 268.36 g/mol

- Key Features : Benzothiazole core with a 4-methoxyphenyl substituent and tetrahydro modification.

- Comparison: The benzothiazole system differs electronically from benzothiophene due to the presence of a sulfur and nitrogen atom, altering reactivity and binding affinity. Applications: Investigated for material science applications, though biological relevance is unexplored in the evidence .

Methoxy-Substituted Heterocyclic Amines

N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)

- Key Features : Benzimidazole core with a 2-methoxyphenyl substituent.

- Demonstrated anti-parasitic activity against Leishmania spp., suggesting pharmacological utility . The methoxy group on the phenyl ring may improve metabolic stability compared to aliphatic methoxyethyl chains.

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

- Key Features : Benzofuran core with methoxybenzyl and N-methoxy-N-methyl groups.

- Comparison: The benzofuran system is less electron-rich than benzothiophene, affecting redox properties and aromatic interactions. Synthesized via multi-step protocols involving Pd/C catalysis and NaH-mediated alkylation, highlighting divergent synthetic routes compared to simpler benzothiophene amines .

Ionic Liquids and Functional Derivatives

N-(2-Methoxyethyl)-N-methyl-pyrrolidinium Tetrafluoroborate

- Molecular Formula: C₈H₁₈BF₄NO

- Comparison :

Research Implications and Gaps

- Pharmacological Potential: Methoxyethyl-substituted benzothiophen-7-amine derivatives warrant further investigation for anti-parasitic or anticancer activity, building on the success of benzimidazole analogues .

- Synthetic Challenges : Optimizing regioselective alkylation and purification methods for benzothiophene amines remains critical, as evidenced by multi-step protocols in related compounds .

- Data Limitations : Direct biological or physicochemical data for N-(2-Methoxyethyl)-1-benzothiophen-7-amine is absent in the provided evidence, necessitating experimental validation of predicted properties.

Biological Activity

N-(2-Methoxyethyl)-1-benzothiophen-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₃NOS

- Molecular Weight : 219.29 g/mol

This compound exhibits biological activity primarily through its interaction with cellular targets involved in cancer progression and other diseases. The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways, including those related to oxidative stress and inflammation.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound shows significant activity with varying IC₅₀ values, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Induction of apoptosis |

| HCT 116 (Colon) | 4.2 | Cell cycle arrest |

| HEK 293 (Kidney) | 6.0 | Inhibition of proliferation |

These values suggest that this compound has a selective effect on certain cancer cell types, which could be advantageous for targeted therapy.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cells, contributing to its cytoprotective effects.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. This was accompanied by increased levels of reactive oxygen species (ROS), suggesting that the compound may induce oxidative stress as a mechanism for its antiproliferative effects.

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor reduction compared to control groups. Histological analysis showed decreased mitotic figures and increased apoptosis markers in treated tissues.

Q & A

What are the common synthetic routes for N-(2-Methoxyethyl)-1-benzothiophen-7-amine, and how do reaction conditions influence yield?

Basic

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 1-benzothiophen-7-amine with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the methoxyethyl group. Reaction temperature (40–80°C) and solvent polarity significantly affect regioselectivity and yield . Advanced optimization might employ phase-transfer catalysts or microwave-assisted synthesis to reduce side products.

Advanced

Contradictions in reported yields (e.g., 50–85%) may arise from competing pathways, such as over-alkylation or oxidation of the benzothiophene core. Detailed analysis of byproducts via LC-MS or ¹H-NMR can identify impurities like N,N-di(2-methoxyethyl) derivatives. Adjusting stoichiometry (limiting alkylating agents) or using protecting groups for the amine can mitigate this .

How can researchers characterize the electronic effects of the 2-methoxyethyl group on the benzothiophene scaffold?

Basic

UV-Vis spectroscopy and computational methods (DFT calculations) are standard. The electron-donating methoxyethyl group increases electron density on the benzothiophene ring, shifting absorption maxima to longer wavelengths. Compare with analogs lacking the substituent to quantify effects .

Advanced

Contradictory computational vs. experimental data (e.g., dipole moments) may stem from solvent interactions. Use polarizable continuum models (PCM) in DFT to account for solvation. X-ray crystallography of single crystals can resolve ambiguities in charge distribution, as seen in related thiazole derivatives .

What biological targets are associated with this compound, and how are binding assays designed?

Basic

This compound shares structural motifs with ligands for G-protein-coupled receptors (GPCRs) and enzymes like kinases. Preliminary screening uses radioligand displacement assays (e.g., ³H-labeled antagonists) or fluorescence polarization .

Advanced

For target validation, contradictory affinity data across studies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using reference compounds (e.g., A-836,339 for cannabinoid receptor studies) and validate with orthogonal techniques like SPR or ITC .

What analytical challenges exist in distinguishing positional isomers of this compound derivatives?

Basic

¹H-NMR is primary for isomer differentiation. For example, methoxyethyl substitution at C7 vs. C6 alters coupling patterns in aromatic regions (e.g., doublet vs. triplet splitting) .

Advanced

Advanced MS/MS fragmentation (e.g., CID/HCD) can resolve isomers with identical masses but distinct fragmentation pathways. For ambiguous cases, synthesize isotopic analogs (e.g., ¹³C-labeled) or use ion-mobility spectrometry to separate conformers .

How do structural modifications (e.g., cyclopropylmethyl vs. methoxyethyl) impact solubility and bioavailability?

Basic

LogP calculations (e.g., ChemAxon) predict lipophilicity. Methoxyethyl groups enhance water solubility compared to alkyl chains. Experimental validation via shake-flask method (octanol/water partition) is recommended .

Advanced

Contradictory solubility data in polar solvents (e.g., DMSO vs. PBS) may reflect aggregation. Use dynamic light scattering (DLS) to detect nanoaggregates. Modify the amine with PEGylated groups or co-crystallize with cyclodextrins to improve dissolution .

What are the best practices for stability testing under physiological conditions?

Basic

Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 0, 24, and 48 hours. Methoxyethyl groups are generally stable, but benzothiophene may oxidize under acidic conditions .

Advanced

Unexpected degradation products (e.g., sulfoxides) require LC-HRMS for identification. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. Add antioxidants (e.g., BHT) to formulation buffers if oxidation is observed .

How can researchers resolve conflicting data in structure-activity relationship (SAR) studies?

Advanced

Contradictions often arise from assay variability or compound purity. Implement strict QC protocols (e.g., ≥95% purity via HPLC) and use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., Hammett σ) with activity. Cross-validate findings using in silico docking (e.g., AutoDock Vina) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.